molecular formula C14H14Br2S B13056277 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene

2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene

Cat. No.: B13056277
M. Wt: 374.1 g/mol
InChI Key: SZTKGFAQMDORDT-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene is an organobromine compound with the molecular formula C14H14Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a 4-(tert-butyl)phenyl group at the 5 position of the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene typically involves the bromination of 5-(4-(tert-butyl)phenyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 3 positions of the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be formed.

    Coupling Products: Biaryl or diaryl compounds are typically formed through coupling reactions.

    Oxidation Products: Sulfoxides or sulfones can be formed from the oxidation of the thiophene ring.

Scientific Research Applications

2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene depends on its application:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-5-phenylthiophene: Lacks the tert-butyl group, which may affect its reactivity and solubility.

    2,3-Dibromo-5-(4-methylphenyl)thiophene: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.

    2,3-Dibromo-5-(4-(tert-butyl)phenyl)furan: Similar structure but with an oxygen atom in the ring instead of sulfur, affecting its electronic properties.

Uniqueness

2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene is unique due to the presence of both bromine atoms and the bulky tert-butyl group, which influence its reactivity and make it a versatile intermediate in various chemical reactions and applications.

Properties

Molecular Formula

C14H14Br2S

Molecular Weight

374.1 g/mol

IUPAC Name

2,3-dibromo-5-(4-tert-butylphenyl)thiophene

InChI

InChI=1S/C14H14Br2S/c1-14(2,3)10-6-4-9(5-7-10)12-8-11(15)13(16)17-12/h4-8H,1-3H3

InChI Key

SZTKGFAQMDORDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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